2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclohexyl Derivative Formation: The cyclohexyl derivative is prepared by alkylating cyclohexylamine with a suitable alkyl halide.
Coupling Reaction: The tetrazole and cyclohexyl derivatives are then coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Triazole Ring Formation: The final step involves the formation of the triazole ring by reacting the intermediate with a triazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the tetrazole or triazole rings, potentially breaking these rings and forming simpler amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of simpler amines or partially reduced heterocycles.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole and triazole rings are known to interact with enzymes and receptors, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The presence of both tetrazole and triazole rings suggests that it may exhibit antimicrobial, antifungal, or anticancer activities. Researchers are exploring its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and triazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Tetrazol-1-ylmethyl)cyclohexane: Lacks the triazole ring, making it less versatile in terms of biological activity.
N-(1H-1,2,4-Triazol-3-yl)acetamide: Lacks the tetrazole ring, which may reduce its potential interactions with biological targets.
2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetamide: Similar structure but lacks the triazole ring, potentially limiting its applications.
Uniqueness
The combination of both tetrazole and triazole rings in 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide makes it unique. This dual presence enhances its potential for diverse biological activities and interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H18N8O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H18N8O/c21-10(16-11-13-8-14-17-11)6-12(4-2-1-3-5-12)7-20-9-15-18-19-20/h8-9H,1-7H2,(H2,13,14,16,17,21) |
InChI Key |
OOJUPFYYSOGEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=NN2)CN3C=NN=N3 |
Origin of Product |
United States |
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